molecular formula C9H5BrO2 B3028343 7-Bromo-2H-chromen-2-one CAS No. 19063-56-0

7-Bromo-2H-chromen-2-one

Cat. No. B3028343
CAS RN: 19063-56-0
M. Wt: 225.04 g/mol
InChI Key: PFJPBLFPJISXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2H-chromen-2-one is a brominated derivative of chromen-2-one, a compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The bromine atom at the 7th position in the chromen-2-one structure allows for further chemical modifications, making it a valuable intermediate for synthetic chemistry.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through various methods. Microwave-assisted cyclization under mildly basic conditions has been used to synthesize benzo[c]chromen-6-ones, which are structurally related to this compound . Additionally, a one-step synthesis involving sequential bromination, cyclization, and aromatization reactions using N-bromosuccinimide has been reported, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied. For instance, the crystal structure of 4,7-dimethyl-2H-chromen-2-one has been determined by X-ray diffraction, revealing a planar molecular skeleton enforced by extended π-bonding . This planarity is a common feature in chromen-2-one derivatives and is likely to be present in this compound as well.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the reactive bromine atom. Electrochemical reduction studies have shown that bromomethyl-chromen-2-ones can undergo reductive cleavage of the carbon-bromine bond, leading to the formation of different products . This reactivity can be harnessed to create a variety of derivatives for further applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives have been characterized through spectroscopic methods and mass spectrometry. The vibrational properties have been studied using infrared and Raman spectroscopy, complemented by quantum chemical calculations . The photophysical properties of a fluorescent probe based on the chromen-2-one structure have also been investigated, showing changes in fluorescence quantum yield with solvent polarity . These studies provide insights into the behavior of chromen-2-one derivatives, which can be extrapolated to understand the properties of this compound.

Scientific Research Applications

Chemical Synthesis and Reactivity

7-Bromo-2H-chromen-2-one and its derivatives are extensively studied in the field of chemical synthesis. They are used in regioselective bromination and rearrangement reactions, providing a pathway to various brominated chromen derivatives (Wang Yang, 2010). The compound serves as a key intermediate in the synthesis of a wide range of novel 2H-chromenes and 2H-thiochromenes, demonstrating its versatility in organic synthesis (C. D. Gabbutt et al., 1994).

Electrochemical Properties

This compound derivatives exhibit interesting electrochemical properties. Studies on the electrochemical reduction of these compounds at carbon cathodes have provided insights into their reactivity and potential applications in various electrochemical processes (M. Mubarak & D. Peters, 2008).

Biological Activity

Some derivatives of this compound have been explored for their antimicrobial properties. The microwave synthesis of these derivatives has led to compounds showing significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (R. Nandhikumar & K. Subramani, 2018).

Photophysical Studies

This compound and its expanded derivatives have been studied for their photophysical properties. These studies are crucial for developing materials with unique optical properties, potentially useful in various technological applications (Chenyu Li et al., 2020).

Drug Discovery

In drug discovery, this compound derivatives have been identified as agonists for certain receptors, such as G Protein-Coupled Receptor-35. This discovery is significant for developing drugs targeting specific biological pathways (Lai Wei et al., 2017).

Kinetics and Synthesis Research

The kinetics and synthesis of this compound derivatives are of significant interest, facilitating the development of new synthetic methods and understanding reaction mechanisms. This research is foundational in advancing the field of organic chemistry (Osman Asheri et al., 2016).

properties

IUPAC Name

7-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJPBLFPJISXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557503
Record name 7-Bromo-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19063-56-0
Record name 7-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-Bromo-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-Bromo-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-Bromo-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.